molecular formula C19H24N4O2S B11077330 (5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11077330
M. Wt: 372.5 g/mol
InChI Key: KTSFXLKDZQDPLZ-UDWIEESQSA-N
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Description

(5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thioxodihydropyrimidine core, followed by the introduction of the piperidine and phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The piperidine and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the piperidine or phenyl rings.

Scientific Research Applications

(5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

6-hydroxy-5-[(E)-piperidin-1-yliminomethyl]-1-(4-propan-2-ylphenyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C19H24N4O2S/c1-13(2)14-6-8-15(9-7-14)23-18(25)16(17(24)21-19(23)26)12-20-22-10-4-3-5-11-22/h6-9,12-13,25H,3-5,10-11H2,1-2H3,(H,21,24,26)/b20-12+

InChI Key

KTSFXLKDZQDPLZ-UDWIEESQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=N/N3CCCCC3)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=NN3CCCCC3)O

Origin of Product

United States

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